Bidirectional Species-Specific Pharmacology: Agonism at Rodent TRPA1 vs. Antagonism at Human TRPA1
CMP1 exhibits a unique qualitative functional reversal not observed with other well-characterized TRPA1 ligands: it fully activates rat TRPA1 (rTRPA1) with an EC₅₀ of 4.0 ± 0.4 μM (n = 12), yet completely blocks human TRPA1 (hTRPA1) activation, with no agonist activity detected at hTRPA1 up to 300 μM . In contrast, menthol activates both rTRPA1 (EC₅₀ 7 μM) and hTRPA1 (EC₅₀ 278 μM) without antagonist activity, while caffeine suppresses hTRPA1 (IC₅₀ 96 μM) but activates mouse TRPA1 (EC₅₀ 988 μM) . Among the structurally related TCEB compounds, AMG9090 acts as only a partial agonist at rTRPA1 (EC₅₀ 66 nM, ~50% efficacy relative to AITC), and AMG2504 shows negligible activity at rTRPA1 (IC₅₀ > 30 μM) . Thus, CMP1 is the only compound in this class that provides both full agonism in rodent channels and potent, broad-spectrum antagonism in human channels within a single chemical entity.
| Evidence Dimension | Functional activity at TRPA1 orthologs (agonist EC₅₀ vs. antagonist IC₅₀) |
|---|---|
| Target Compound Data | CMP1: rTRPA1 EC₅₀ = 4.0 ± 0.4 μM (full agonist, Emax 0.84–0.91 relative to URB597/AITC); hTRPA1 IC₅₀ = 0.85–2.0 μM (antagonist, no agonism ≤ 300 μM); mTRPA1 EC₅₀ = 0.9 μM (agonist); rhTRPA1 IC₅₀ = 3 μM (antagonist) |
| Comparator Or Baseline | Menthol: rTRPA1 EC₅₀ = 7 μM (agonist), hTRPA1 EC₅₀ = 278 μM (agonist); Caffeine: hTRPA1 IC₅₀ = 96 μM (antagonist), mTRPA1 EC₅₀ = 988 μM (agonist); AMG9090: hTRPA1 IC₅₀ = 21 nM (antagonist), rTRPA1 EC₅₀ = 66 nM (partial agonist, ~50% efficacy); AMG2504: hTRPA1 IC₅₀ = 35 nM (antagonist), rTRPA1 IC₅₀ > 30 μM (negligible activity) |
| Quantified Difference | CMP1 is unique in displaying a full agonist-to-full antagonist functional inversion between rat and human TRPA1. Menthol is an agonist at both species. AMG9090 is a partial agonist at rTRPA1 (limited efficacy). AMG2504 shows >850-fold selectivity for human over rat TRPA1 but only as an antagonist with no agonist activity. |
| Conditions | FLIPR-based intracellular Ca²⁺ assay in transiently transfected HEK293F cells; activation determined by direct agonist addition, antagonism assessed against 30 μM AITC (∼EC₈₀) or 100 μM URB597. Results confirmed by whole-cell patch-clamp electrophysiology and membrane potential assays. |
Why This Matters
For laboratories conducting preclinical TRPA1 research, CMP1 uniquely enables the same chemical probe to activate rodent channels (for pain/inflammation induction studies) while serving as a human-relevant antagonist control, eliminating the need for multiple tool compounds with differing off-target profiles.
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